N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a bromophenyl group, a pyrazine ring, and a triazole ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced through a condensation reaction with a suitable aldehyde or ketone.
Bromination: The bromophenyl group is incorporated through a bromination reaction using bromine or a brominating agent.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the triazole-pyrazine intermediate with a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole or pyrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties and functions.
Properties
Molecular Formula |
C17H15BrN6OS |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15BrN6OS/c1-2-9-24-16(14-10-19-7-8-20-14)22-23-17(24)26-11-15(25)21-13-6-4-3-5-12(13)18/h2-8,10H,1,9,11H2,(H,21,25) |
InChI Key |
QVUVRZVGCZOGDV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=NC=CN=C3 |
Origin of Product |
United States |
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